(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride

MAO-A inhibition neuropharmacology benzylamine SAR

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride (CAS 2305079-73-4) is a functionalized secondary benzylamine building block featuring a para-bromo substituent, a meta-methyl group, and an N-methylated amine, supplied as the hydrochloride salt (C₉H₁₃BrClN, MW 250.56 g/mol). This substitution pattern defines a distinct chemotype within the arylalkylamine class, positioning it as a versatile intermediate for medicinal chemistry programs targeting monoamine oxidase (MAO) enzymes and serotonin receptors, as well as a halogenated scaffold for metal-catalyzed cross-coupling diversification.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
Cat. No. B8186320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CNC)Br.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H
InChIKeyJEJKDUGMPKBXEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride: Core Chemotype & Procurement Profile


(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride (CAS 2305079-73-4) is a functionalized secondary benzylamine building block featuring a para-bromo substituent, a meta-methyl group, and an N-methylated amine, supplied as the hydrochloride salt (C₉H₁₃BrClN, MW 250.56 g/mol) . This substitution pattern defines a distinct chemotype within the arylalkylamine class, positioning it as a versatile intermediate for medicinal chemistry programs targeting monoamine oxidase (MAO) enzymes and serotonin receptors, as well as a halogenated scaffold for metal-catalyzed cross-coupling diversification .

Why (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride Cannot Be Swapped with Unsubstituted or Dehalogenated Benzylamine Analogs


Substituting this compound with simpler benzylamine analogs (e.g., 4-bromobenzylamine, 3-methylbenzylamine, or the unsubstituted N-methylbenzylamine) will fundamentally alter—or abolish—key pharmacological activity and synthetic utility. The specific 4-bromo-3-methyl substitution pattern is critical for high-affinity interaction with biological targets such as MAO-A [1] and serotonin receptors [2]. Removal of the bromine eliminates the heavy-atom effect necessary for certain receptor binding modes, while omission of the meta-methyl group alters conformational preferences and metabolic stability [2]. Furthermore, the N-methyl group differentiates the compound from primary amine analogs (e.g., 4-bromo-3-methylbenzylamine hydrochloride, CAS 149104-92-7), modifying amine basicity, hydrogen-bonding capacity, and susceptibility to N-dealkylation, thereby impacting both in vitro profile and in vivo pharmacokinetics [3].

(4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride: Quantitative Differentiation Against Closest Analogs


MAO-A Inhibition Potency: 4-Bromo-3-methylbenzylamine Scaffold vs. Chloro and Unsubstituted Analogs

The 4-bromo-3-methylbenzylamine scaffold, representing the free-base core of the target compound, demonstrates potent MAO-A inhibition with an IC50 of 82 nM in bovine brain mitochondria [1]. In contrast, the chloro analog (4-chloro-3-methylbenzylamine) and the unsubstituted benzylamine exhibit significantly lower potency under comparable assay conditions. This para-bromo substitution is essential for high-affinity binding, as halogen size and electronic properties critically modulate interaction with the MAO-A active site [2]. The N-methyl group present in the target compound is predicted to further modulate isoform selectivity relative to the primary amine, a well-established SAR trend in the benzylamine class [3].

MAO-A inhibition neuropharmacology benzylamine SAR

MAO-A vs. MAO-B Isoform Selectivity: 4-Bromo-3-methylbenzylamine Scaffold vs. Clinically Used MAO Inhibitors

The 4-bromo-3-methylbenzylamine scaffold exhibits a pronounced selectivity window for MAO-A over MAO-B. The MAO-B IC50 for this scaffold is 890,000 nM (>10,000× weaker than MAO-A), measured under identical assay conditions [1]. This selectivity profile contrasts with non-selective irreversible MAO inhibitors (e.g., phenelzine) and MAO-B selective agents (e.g., selegiline, MAO-B IC50 ~7 nM [2]), positioning the target compound as a starting point for developing MAO-A selective reversible inhibitors with potentially reduced tyramine-cheese effect risk. The N-methyl substitution in the target compound may further modulate the MAO-A/MAO-B selectivity ratio, as N-alkylation generally reduces MAO-B affinity in benzylamine series [3].

MAO-B selectivity isoform selectivity CNS safety

5-HT2A Receptor Affinity: N-(4-Bromobenzyl) Substitution Pattern vs. Other Amine Substituents

N-(4-bromobenzyl) substitution confers exceptionally high 5-HT2A receptor affinity (Ki < 1 nM) and >100-fold selectivity over 5-HT2C, a unique pharmacological signature among phenylalkylamine derivatives [1]. This established SAR supports the target compound—which contains the 4-bromobenzyl-N-methyl motif—as a scaffold for selective serotonergic tool compounds. By contrast, other amine substituents (e.g., primary amine, N,N-dimethyl, or N-ethyl) generally decrease or abolish 5-HT2A affinity [1]. The meta-methyl group present in the target compound provides an additional handle for tuning lipophilicity and metabolic stability without compromising the 4-bromobenzyl pharmacophoric requirement [2].

5-HT2A receptor serotonin pharmacology N-benzyl SAR

Synthetic Utility: One-Step Diversification via Suzuki Coupling Enabled by para-Bromo Substituent

The para-bromine atom serves as a universal handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid library synthesis from a single intermediate . The concurrent presence of the N-methyl secondary amine (which can be further derivatized via reductive amination or acylation) makes the target compound a dual-functional scaffold. In comparison, the chloro analog (4-chloro-3-methylbenzyl-methyl-amine) exhibits significantly slower oxidative addition kinetics with Pd(0) catalysts, requiring harsher conditions or specialized ligands (e.g., XPhos, SPhos) [1]. The bromine thus provides a superior balance of reactivity and stability for high-throughput parallel synthesis workflows.

cross-coupling Suzuki reaction building block diversity

Hydrochloride Salt Form: Physical Form Advantage over Free Base for Handling and Formulation

The target compound is supplied as the hydrochloride salt (MW 250.56 g/mol), which provides crystalline solid handling advantages over the free base (MW 214.1 g/mol, typically an oil or low-melting solid) . The hydrochloride salt exhibits enhanced aqueous solubility, facilitating accurate weighing, dissolution for biological assays, and long-term storage stability at room temperature . The free base analog (CAS 149104-95-0) is prone to amine oxidation and discoloration over time, whereas the protonated salt form is chemically more stable . This directly impacts experimental reproducibility, particularly in quantitative pharmacology and DMPK assays.

salt form physicochemical properties storage stability

Substituted Benzylamine SERT Inhibition: N-Methyl vs. Primary Amine Activity Trends

The substituted benzylamine scaffold has been validated as a platform for potent, selective serotonin reuptake inhibitors (SSRIs) with nanomolar SERT IC50 values [1]. In the Middleton et al. (2008) SAR study, optimized benzylamine compounds 44 and 48 demonstrated low nanomolar SERT potency (IC50 < 50 nM) and favorable in vivo pharmacokinetics (low volume of distribution, rapid Tmax) [1]. The N-methyl group present in the target compound is consistent with the pharmacophoric requirements for SERT inhibition, as N-alkylation generally enhances SERT affinity relative to primary amines in the benzylamine series [2]. This positions the target compound as a more advanced intermediate—closer to a lead-like molecule—compared to the primary amine analog 4-bromo-3-methylbenzylamine, which would require an additional N-alkylation step to achieve comparable potency.

serotonin transporter SERT inhibition SSRI scaffold

Highest-Value Application Scenarios for (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochloride


MAO-A Inhibitor Lead Optimization & Tool Compound Synthesis

Use as a direct starting scaffold for synthesizing reversible, selective MAO-A inhibitors for CNS target validation. The 82 nM MAO-A IC50 of the core scaffold (evidenced in bovine brain mitochondria assays) [1] and the >10,000-fold selectivity over MAO-B enable structure-activity relationship studies aimed at balancing potency and isoform selectivity. The N-methyl group provides a methylation handle already installed, saving one synthetic transformation relative to primary amine starting materials. Ideal for programs exploring next-generation antidepressant or anxiolytic therapies with reduced tyramine-related hypertensive risk.

5-HT2A Receptor Pharmacological Probe Development

Exploit the para-bromobenzyl-N-methyl pharmacophore to synthesize high-affinity, selective 5-HT2A receptor ligands. The N-(4-bromobenzyl) motif has been established to confer Ki < 1 nM affinity with >100-fold 5-HT2A/5-HT2C selectivity [2]. The meta-methyl group provides a vector for additional substitution to fine-tune lipophilicity, metabolic stability, and brain penetration without disrupting the critical 4-bromobenzyl interaction. Suitable for generating PET tracer precursors, functional antagonist tool compounds, or biased signaling probes.

Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling at the Aryl Bromide Handle

Employ as a universal intermediate for diversity-oriented synthesis using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. The aryl-Br bond enables rapid, high-yielding cross-coupling under mild conditions (80°C, 2-6 h) to generate arrays of biaryl, aryl-amine, or aryl-alkyne analogs [3]. The conserved N-methyl benzylamine core ensures all library members retain the key pharmacophoric features for aminergic receptor binding, enabling systematic SAR mapping in a single synthetic step from a common intermediate.

Serotonin Transporter (SERT) Inhibitor Analog Generation

Use as a late-stage intermediate for synthesizing substituted benzylamine SERT inhibitors. The Middleton et al. (2008) benzylamine series established that optimized N-alkyl benzylamines achieve low nanomolar SERT potency with favorable pharmacokinetic profiles (low Vd, rapid Tmax) [4]. The pre-installed N-methyl group positions this intermediate one step closer to lead-like SERT inhibitors compared to the primary amine analog, reducing synthesis time and enabling rapid hit-to-lead expansion in antidepressant discovery programs.

Quote Request

Request a Quote for (4-Bromo-3-methyl-benzyl)-methyl-amine hydrochoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.